

spectroscopic comparison between 5-Hydroxy-2-nitrobenzoic acid and its precursors

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Compound of Interest

Compound Name: **5-Hydroxy-2-nitrobenzoic acid**

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A Spectroscopic Showdown: 5-Hydroxy-2-nitrobenzoic Acid and Its Precursors

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of pharmaceutical intermediates is paramount. This guide provides a detailed spectroscopic comparison of **5-Hydroxy-2-nitrobenzoic acid**, a key chemical intermediate, with its common precursors, salicylic acid and 4-hydroxybenzoic acid. Through an objective analysis of experimental data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to elucidate the key spectral changes that occur during its synthesis, thereby aiding in characterization and quality control.

The synthesis of **5-Hydroxy-2-nitrobenzoic acid** often proceeds via the nitration of a hydroxybenzoic acid precursor. Salicylic acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid are common starting materials. The introduction of a nitro group (-NO₂) and the relative positions of the hydroxyl (-OH) and carboxylic acid (-COOH) groups significantly influence the electronic and vibrational properties of the molecule, which are directly observable through spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Hydroxy-2-nitrobenzoic acid** and its precursors.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the maximum absorption (λ_{max}) is sensitive to the extent of conjugation and the presence of auxochromes and chromophores.

Compound	λ_{max} (nm)	Solvent
5-Hydroxy-2-nitrobenzoic acid	~345, ~230	Methanol
Salicylic Acid	296, 231 ^[1]	Methanol ^[1]
4-Hydroxybenzoic Acid	256 ^[2]	Not Specified

The bathochromic (red) shift observed in **5-Hydroxy-2-nitrobenzoic acid** compared to its precursors is attributed to the presence of the electron-withdrawing nitro group, which extends the conjugation of the aromatic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The positions of characteristic absorption bands are indicative of specific bond types and their chemical environment.

Functional Group	5-Hydroxy-2-nitrobenzoic acid (cm ⁻¹)	Salicylic Acid (cm ⁻¹)	4-Hydroxybenzoic Acid (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	~3100-2500 (broad)	3233 (broad)	3449 (broad)[3]
O-H Stretch (Phenolic)	~3400	Included in broad COOH peak	Included in broad COOH peak
C=O Stretch (Carboxylic Acid)	~1680	1652-1670	1663[3]
N-O Stretch (Asymmetric)	~1530	-	-
N-O Stretch (Symmetric)	~1350	-	-
C=C Stretch (Aromatic)	~1600, ~1470	1558-1610, 1444-1503	~1588[3]
C-O Stretch (Phenolic)	~1230	~1250	~1230

The FTIR spectrum of **5-Hydroxy-2-nitrobenzoic acid** is distinguished by the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.

¹H NMR Spectral Data (Chemical Shift δ in ppm)

Proton	5-Hydroxy-2-nitrobenzoic acid (DMSO-d ₆)	Salicylic Acid (DMSO-d ₆)	4-Hydroxybenzoic Acid (DMSO-d ₆)
Ar-H	~8.1 (d), ~7.3 (dd), ~7.0 (d)	7.82 (d), 7.52 (t), 6.96 (d), 6.92 (t)[4]	7.79 (d), 6.82 (d)[5]
-OH (Phenolic)	~11.0 (s)	~10.0 (br s)	~10.2 (br s)
-COOH	~13.5 (br s)	~13.0 (br s)	~12.5 (br s)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Carbon	5-Hydroxy-2-nitrobenzoic acid (DMSO-d ₆)	Salicylic Acid (DMSO-d ₆)	4-Hydroxybenzoic Acid (DMSO-d ₆)
C=O	~165	~172	167.61[5]
Ar-C (Substituted)	~160 (C-OH), ~140 (C-NO ₂), ~120 (C-COOH)	~161 (C-OH), ~117 (C-COOH)	162.04 (C-OH), 121.78 (C-COOH)[5]
Ar-CH	~125, ~118, ~115	~135, ~130, ~119, ~117	131.97, 115.56[5]

The downfield shift of the aromatic protons in **5-Hydroxy-2-nitrobenzoic acid**, particularly the proton ortho to the nitro group, is a direct consequence of the strong electron-withdrawing nature of the nitro group. Similarly, the chemical shifts of the aromatic carbons are significantly affected by the substituents.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Instrument-specific parameters may require optimization.

UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of the compound (approximately 10^{-4} to 10^{-5} M) is prepared using a suitable UV-transparent solvent, such as methanol or ethanol.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000 - 400 cm^{-1}) with a resolution of 4 cm^{-1} . Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

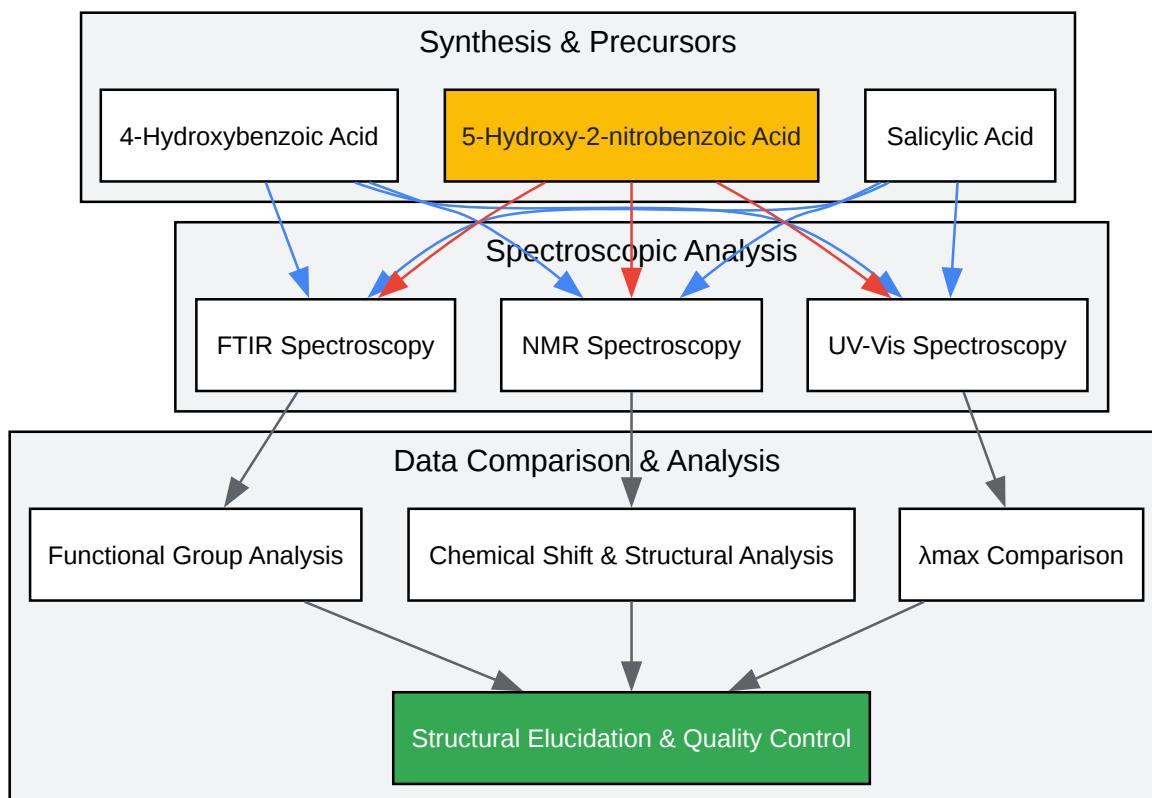
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube.[7] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

- Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration values (for ^1H NMR) are then analyzed to elucidate the molecular structure.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the general workflow for a comparative spectroscopic analysis.



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Caption: Workflow for the spectroscopic comparison of a target compound and its precursors.

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